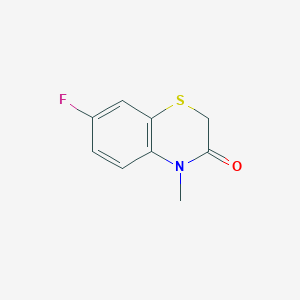

7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNOS/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARYOYUMWAJJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and thiourea derivatives.

Cyclization Reaction: The key step involves the cyclization of the starting materials under specific conditions, often involving the use of catalysts and solvents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Introduction to 7-Fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one

7-Fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, including medicinal chemistry, environmental science, and materials science.

Medicinal Chemistry

7-Fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the benzothiazine core can enhance activity against various bacterial strains .

Environmental Science

The compound's stability and reactivity make it a candidate for studying environmental pollutants. Its ability to form complexes with heavy metals can be explored for remediation purposes.

Case Studies

- Heavy Metal Chelation : The chelating properties of benzothiazine derivatives have been investigated for their potential to remove toxic metals from contaminated water sources .

Materials Science

In materials science, 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is being explored for its potential use in developing novel materials with specific electronic or optical properties.

Case Studies

- Polymer Composites : Incorporating benzothiazine derivatives into polymer matrices has been shown to improve mechanical and thermal properties, making them suitable for advanced applications in coatings and composites .

Data Table of Applications

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant Activity

- 7-Alkoxy Derivatives : Compounds like 7-hexyloxy-2H-1,4-benzothiazin-3(4H)-one (3f) demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 17.0 mg/kg) with low neurotoxicity (TD₅₀ = 243.9 mg/kg) and a high protective index (PI = 14.3) . The alkoxy group improves membrane permeability but may increase metabolic degradation compared to the fluoro substituent.

Antifungal Activity

- Triazole-Bridged Derivatives: Fluconazole analogs incorporating benzothiazinone moieties (e.g., compounds 4a and 4i) showed potent inhibition of Candida albicans (MIC = 1–2 µg/mL). The 7-fluoro substitution may improve activity against azole-resistant strains by reducing steric hindrance .

Monoamine Oxidase (MAO) Inhibition

- 7-Hydroxy Derivative : 7-Hydroxy-2H-1,4-benzothiazin-3(4H)-one exhibited MAO-B inhibition (IC₅₀ = 4.20 µM), suggesting the hydroxyl group at position 7 is critical for binding. The fluoro substitution may lack this activity but could influence selectivity for other targets .

Structural and Electronic Comparisons

Biological Activity

7-Fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a derivative of benzothiazine that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is C9H8FNO2S. The structure features a benzothiazine core with a fluorine atom at the 7-position and a methyl group at the 4-position. The compound exhibits specific physical properties such as melting and boiling points that are critical for its solubility and stability in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H8FNO2S |

| Melting Point | TBD |

| Boiling Point | TBD |

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one demonstrates activity against various bacterial strains, including resistant strains.

Case Study:

A study evaluated the antimicrobial potency of several benzothiazine derivatives, including 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one. The Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values below 100 µg/mL .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in various studies. Compounds similar to 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one have shown efficacy in inhibiting cancer cell proliferation.

Research Findings:

In a recent study, derivatives were tested on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 12.3 |

Anti-inflammatory Activity

Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines.

Case Study:

A study highlighted the anti-inflammatory effects of benzothiazine derivatives in a murine model of inflammation. Treatment with 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one resulted in a significant reduction in edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

The biological activities of 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- DNA Interaction: Some studies suggest that benzothiazines can intercalate with DNA, disrupting replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.